molecular formula C11H11N3S2 B12445258 1-(5-Methyl-1,3-thiazol-2-yl)-3-phenylthiourea

1-(5-Methyl-1,3-thiazol-2-yl)-3-phenylthiourea

Cat. No.: B12445258
M. Wt: 249.4 g/mol
InChI Key: DKJOINBAAIZKSP-UHFFFAOYSA-N
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Description

1-(5-Methyl-1,3-thiazol-2-yl)-3-phenylthiourea is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Methyl-1,3-thiazol-2-yl)-3-phenylthiourea typically involves the reaction of 5-methyl-1,3-thiazol-2-amine with phenyl isothiocyanate. The reaction is carried out in an appropriate solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(5-Methyl-1,3-thiazol-2-yl)-3-phenylthiourea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

1-(5-Methyl-1,3-thiazol-2-yl)-3-phenylthiourea has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(5-Methyl-1,3-thiazol-2-yl)-3-phenylthiourea involves its interaction with specific molecular targets. The compound can inhibit enzymes such as DNA gyrase, leading to the disruption of DNA replication and cell division. This mechanism is particularly relevant in its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-Methyl-1,3-thiazol-2-yl)-3-phenylthiourea is unique due to its specific structural features and the presence of both thiazole and thiourea moieties. These structural elements contribute to its diverse biological activities and make it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C11H11N3S2

Molecular Weight

249.4 g/mol

IUPAC Name

1-(5-methyl-1,3-thiazol-2-yl)-3-phenylthiourea

InChI

InChI=1S/C11H11N3S2/c1-8-7-12-11(16-8)14-10(15)13-9-5-3-2-4-6-9/h2-7H,1H3,(H2,12,13,14,15)

InChI Key

DKJOINBAAIZKSP-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(S1)NC(=S)NC2=CC=CC=C2

Origin of Product

United States

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